N-Acryloyl-1-pyrenebutylamine
N-Acryloyl-1-pyrenebutylamine
Brand Name:
Vulcanchem
CAS No.:
133399-57-2
VCID:
VC20766131
InChI:
InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25)
SMILES:
C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Molecular Formula:
C23H21NO
Molecular Weight:
327.4 g/mol
N-Acryloyl-1-pyrenebutylamine
CAS No.: 133399-57-2
Cat. No.: VC20766131
Molecular Formula: C23H21NO
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133399-57-2 |
|---|---|
| Molecular Formula | C23H21NO |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(4-pyren-1-ylbutyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H21NO/c1-2-21(25)24-15-4-3-6-16-9-10-19-12-11-17-7-5-8-18-13-14-20(16)23(19)22(17)18/h2,5,7-14H,1,3-4,6,15H2,(H,24,25) |
| Standard InChI Key | JXBUWCCWJDDJSJ-UHFFFAOYSA-N |
| SMILES | C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
| Canonical SMILES | C=CC(=O)NCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator